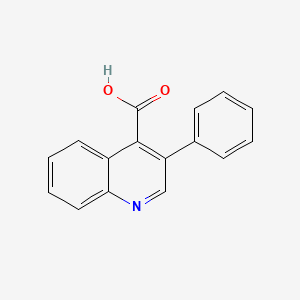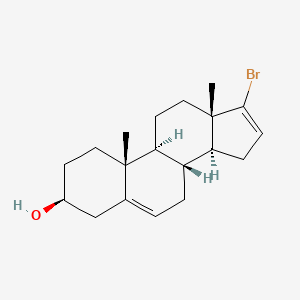
3-Phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. This compound features a quinoline core structure with a phenyl group at the 3-position and a carboxylic acid group at the 4-position. The unique structural attributes of this compound contribute to its wide range of biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Doebner-Miller reaction, where aniline, benzaldehyde, and pyruvic acid are used as starting materials. The reaction typically proceeds under acidic conditions, often using sulfuric acid as a catalyst .
Another approach involves the Friedländer synthesis, which utilizes 2-aminobenzophenone and ethyl acetoacetate as starting materials. This reaction is carried out under basic conditions, often using sodium ethoxide as a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl or quinoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under varying conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
3-Phenylquinoline-4-carboxylic acid has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells. The compound also interacts with enzymes and receptors involved in microbial and viral replication, contributing to its antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but with the phenyl group at the 2-position.
3-Hydroxyquinoline-4-carboxylic acid: Features a hydroxyl group at the 3-position instead of a phenyl group.
2,3-Diphenylquinoline-4-carboxylic acid: Contains phenyl groups at both the 2- and 3-positions.
Uniqueness
3-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HDACs and its broad-spectrum antimicrobial properties set it apart from other quinoline derivatives .
Propriétés
Numéro CAS |
78317-97-2 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Clé InChI |
CGLYUMRYFOEGNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)




![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)

![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)



